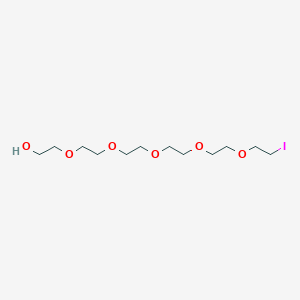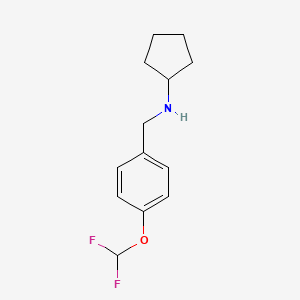![molecular formula C14H20BrNO3 B3100207 tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 1364423-55-1](/img/structure/B3100207.png)
tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
概要
説明
tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H20BrNO3 It is characterized by the presence of a tert-butyl group, a bromophenoxyethyl moiety, and a methylcarbamate functional group
科学的研究の応用
tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel polymers or materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake mechanisms.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable solvent such as acetic acid.
Formation of 4-bromophenoxyethyl bromide: The 4-bromophenol is then reacted with ethylene dibromide in the presence of a base like potassium carbonate to form 4-bromophenoxyethyl bromide.
Synthesis of this compound: The final step involves the reaction of 4-bromophenoxyethyl bromide with tert-butyl N-methylcarbamate in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromophenoxyethyl moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethyl derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
作用機序
The mechanism of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The bromophenoxyethyl moiety can facilitate binding to hydrophobic pockets, while the carbamate group may participate in hydrogen bonding or electrostatic interactions. The tert-butyl group can enhance the compound’s stability and bioavailability.
類似化合物との比較
tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl N-[2-(4-chlorophenoxy)ethyl]-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate: Contains a fluorine atom, which can influence its electronic properties and metabolic stability.
tert-Butyl N-[2-(4-methylphenoxy)ethyl]-N-methylcarbamate: The presence of a methyl group can alter its hydrophobicity and steric interactions.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding and can be a site for further functionalization.
特性
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPSXULSPMUNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)
![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)
![4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol]](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)
![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)

![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)



